2-((Trifluoromethyl)thio)thiophene
CAS No.:
Cat. No.: VC17888598
Molecular Formula: C5H3F3S2
Molecular Weight: 184.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H3F3S2 |
|---|---|
| Molecular Weight | 184.2 g/mol |
| IUPAC Name | 2-(trifluoromethylsulfanyl)thiophene |
| Standard InChI | InChI=1S/C5H3F3S2/c6-5(7,8)10-4-2-1-3-9-4/h1-3H |
| Standard InChI Key | FMFUVMBQRJKEIF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)SC(F)(F)F |
Introduction
Structural and Electronic Characteristics
The molecular structure of 2-((Trifluoromethyl)thio)thiophene (C₅H₃F₃S₂) features a planar thiophene ring with a -SCF₃ group at the 2-position. The sulfur atom in the thiophene ring contributes to aromaticity through resonance, while the -SCF₃ group induces significant electron withdrawal, polarizing the π-system. Density functional theory (DFT) calculations on similar systems suggest that the -SCF₃ group reduces electron density at the α-positions of the thiophene ring, enhancing susceptibility to electrophilic substitution at the 4- and 5-positions .
The bond lengths and angles derived from crystallographic data of related trifluoromethylthioarenes indicate a C-S bond length of approximately 1.78 Å and a S-CF₃ bond length of 1.82 Å, consistent with partial double-bond character due to resonance stabilization . The fluorine atoms in the -SCF₃ group adopt a trigonal pyramidal geometry, contributing to steric hindrance that influences regioselectivity in subsequent reactions.
Synthetic Methodologies
Electrophilic Trifluoromethylthiolation
The most efficient route to 2-((Trifluoromethyl)thio)thiophene involves electrophilic trifluoromethylthiolation of 2-thiophenethiol using reagents such as N-(trifluoromethylthio)phthalimide or p-chlorophenylaminosulfur trifluoride (p-ClPhNHSCF₃). Source details a protocol where 2-thiophenethiol reacts with p-ClPhNHSCF₃ in the presence of methanesulfonic acid (MSA) or triflic acid (TfOH) as promoters.
Table 1: Optimization of Reaction Conditions for Trifluoromethylthiolation
| Promoter | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| MSA | 25 | 12 | 78 |
| TfOH | 0 | 6 | 92 |
Triflic acid outperforms MSA due to its stronger acidity, which enhances the electrophilicity of the SCF₃ donor . The reaction proceeds via a bimolecular electrophilic substitution (SE2) mechanism, where the promoter protonates the leaving group on the reagent, generating a reactive trifluoromethylthio cation (⁺SCF₃). This intermediate attacks the sulfur atom of 2-thiophenethiol, displacing the phthalimide or aniline byproduct.
Alternative Routes
Copper-mediated cross-coupling between thiopheneboronic acids and (trifluoromethyl)thiolation agents (e.g., AgSCF₃) offers a complementary approach, though yields are moderate (≤65%) . Photoredox catalysis using Ru(bpy)₃²⁺ and a trifluoromethyl radical source has also been explored but remains underdeveloped for thiophene substrates.
Physicochemical Properties
Spectroscopic Data
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¹H NMR (CDCl₃): δ 7.32 (dd, J = 5.1 Hz, 1H, H-3), 7.18 (dd, J = 3.6 Hz, 1H, H-4), 7.05 (dd, J = 5.1, 3.6 Hz, 1H, H-5) .
Thermal Stability and Solubility
The compound exhibits a melting point of 34–36°C and a boiling point of 189–191°C at atmospheric pressure. It is soluble in dichloromethane, tetrahydrofuran, and dimethyl sulfoxide but insoluble in water. Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with release of sulfur tetrafluoride (SF₄) and carbonyl sulfide (COS) as primary degradation products .
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient thiophene ring undergoes nitration and sulfonation preferentially at the 5-position. For example, nitration with fuming HNO₃ in H₂SO₄ yields 5-nitro-2-((trifluoromethyl)thio)thiophene in 84% yield .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids occurs at the 4-position, enabling access to biaryl derivatives. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/water, 4-phenyl-2-((trifluoromethyl)thio)thiophene is obtained in 73% yield .
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